Prepro VIP (111-122) as a Specific Immunochemical Probe: Absence of Cross-Reactivity with Mature VIP and PHM
Antisera raised against synthetic Prepro VIP (111-122) exhibit no detectable cross-reactivity with mature VIP (1-28) or peptide histidine methionine (PHM) in radioimmunoassays, enabling the specific and independent quantification of this precursor fragment in complex biological matrices [1]. In rat anterior pituitary tissue, Prepro VIP (111-122) immunoreactivity was measured at detectable levels across all experimental groups, in contrast to PHI/PHV which were undetectable by any of four independent antisera with varying specificities [1].
| Evidence Dimension | Immunochemical Cross-Reactivity |
|---|---|
| Target Compound Data | Antisera against Prepro VIP (111-122) show 0% cross-reactivity with mature VIP and PHM; immunoreactivity detected in anterior pituitary of control, ovariectomized, and estrogen-treated rats |
| Comparator Or Baseline | PHI/PHV antisera (4 independent types): undetectable immunoreactivity across all experimental groups |
| Quantified Difference | Detectable vs. undetectable (qualitative difference) |
| Conditions | Radioimmunoassay of rat anterior pituitary tissue extracts; estradiol treatment at 20 μg/day for 7 days in ovariectomized Wistar rats |
Why This Matters
This demonstrates that Prepro VIP (111-122) is a uniquely tractable immunochemical marker within the prepro-VIP processing cascade, whereas PHI/PHV cannot be reliably detected in this tissue context—a critical consideration for experimental design in peptide precursor processing studies.
- [1] Skakkebaek ML, Georg B, Mikkelsen JD, Ottesen B, Fahrenkrug J. All prepro-VIP-derived peptides, except PHI/PHV, are expressed in the female rat anterior pituitary and increased by estrogen. Peptides. 1995;16(7):1287-1294. View Source
